3-Hydroxybenzoyl bromide 3-Hydroxybenzoyl bromide
Brand Name: Vulcanchem
CAS No.: 151093-37-7
VCID: VC0123942
InChI: InChI=1S/C7H5BrO2/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H
SMILES: C1=CC(=CC(=C1)O)C(=O)Br
Molecular Formula: C7H5BrO2
Molecular Weight: 201.019

3-Hydroxybenzoyl bromide

CAS No.: 151093-37-7

Cat. No.: VC0123942

Molecular Formula: C7H5BrO2

Molecular Weight: 201.019

* For research use only. Not for human or veterinary use.

3-Hydroxybenzoyl bromide - 151093-37-7

Specification

CAS No. 151093-37-7
Molecular Formula C7H5BrO2
Molecular Weight 201.019
IUPAC Name 3-hydroxybenzoyl bromide
Standard InChI InChI=1S/C7H5BrO2/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H
Standard InChI Key JTAPSAXXSYDLQI-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)O)C(=O)Br

Introduction

Physical and Chemical Properties

Physical Properties

3-Hydroxybenzoyl bromide possesses specific physical properties that influence its handling, storage, and applications in chemical synthesis. The key physical properties are summarized in Table 1.

Table 1. Physical Properties of 3-Hydroxybenzoyl Bromide

PropertyValue
Molecular FormulaC₇H₅BrO₂
Molecular Weight201.02 g/mol
Physical StateSolid at room temperature
CAS Number151093-37-7
SolubilityLimited solubility in water; soluble in common organic solvents
StabilityMoisture sensitive (hydrolyzes in presence of water)

Chemical Structure

The chemical structure of 3-hydroxybenzoyl bromide features a benzoyl moiety with a hydroxyl substituent at the meta position relative to the carbonyl group, and a bromine atom directly attached to the carbonyl carbon. This arrangement creates a molecule with two distinct reactive centers: the electrophilic acyl bromide group and the nucleophilic hydroxyl group.

The compound can be represented using various chemical notations:

  • IUPAC Name: 3-hydroxybenzoyl bromide

  • SMILES Notation: C1=CC(=CC(=C1)O)C(=O)Br

  • InChI: InChI=1S/C7H5BrO2/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H

Spectroscopic Data

The spectroscopic characteristics of 3-hydroxybenzoyl bromide provide important information for its identification and structural confirmation. While comprehensive spectral data specific to this compound was limited in the available literature, the expected spectroscopic features can be reasonably predicted based on its structure and data from similar compounds.

Table 2. Predicted Spectroscopic Features of 3-Hydroxybenzoyl Bromide

Spectroscopic MethodExpected Features
IR SpectroscopyStrong C=O stretching (1700-1750 cm⁻¹)
O-H stretching (3200-3600 cm⁻¹)
Aromatic C=C stretching (1400-1600 cm⁻¹)
¹H NMRAromatic protons (7.0-8.0 ppm)
Hydroxyl proton (variable, often 5.0-6.0 ppm)
¹³C NMRCarbonyl carbon (165-175 ppm)
Aromatic carbons (120-140 ppm)
Carbon bearing hydroxyl group (155-160 ppm)
Mass SpectrometryMolecular ion peak at m/z 200/202 (reflecting Br isotope pattern)
Fragment ions from loss of Br and other fragmentations

Synthesis Methods

Modern Synthetic Approaches

Contemporary approaches to synthesizing hydroxybenzoyl halides often focus on milder conditions, improved selectivity, and environmental considerations. Based on related synthetic methods described for similar compounds, several modern approaches could be applied to the synthesis of 3-hydroxybenzoyl bromide:

  • Selective Bromination: The use of specific brominating reagents under controlled conditions to achieve selective conversion of the carboxylic acid to the acyl bromide while preserving the aromatic hydroxyl group.

  • Catalytic Methods: Employment of catalysts to facilitate the bromination reaction under milder conditions, potentially improving yield and selectivity.

  • Protection-Deprotection Strategies: Given the potential reactivity of the phenolic hydroxyl group, protection-deprotection sequences might be necessary to achieve selective functionalization .

Industrial Production Methods

For industrial-scale production of 3-hydroxybenzoyl bromide, methods similar to those described for the preparation of 4-hydroxybenzoyl chloride could be adapted. A potential approach might involve:

  • Reaction of 3-hydroxybenzoic acid with thionyl bromide in an appropriate solvent (such as benzene or toluene).

  • Addition of a co-solvent like N,N-dimethylformamide to enhance solubility and reaction rate.

  • Careful control of temperature (typically 30-65°C) and reaction time.

  • Product isolation through phase separation and solvent removal .

The industrial preparation would likely focus on optimizing reaction conditions to maximize yield and purity while minimizing waste generation and environmental impact.

Applications in Research and Industry

Synthetic Chemistry Applications

3-Hydroxybenzoyl bromide serves as a valuable intermediate in synthetic organic chemistry, particularly in the preparation of complex molecules containing hydroxybenzoyl moieties. Its utility stems from the reactive acyl bromide group, which allows for facile incorporation of the 3-hydroxybenzoyl fragment into larger molecular structures.

Specific applications include:

  • Cross-Coupling Reactions: The compound can participate in various metal-catalyzed coupling reactions to form new carbon-carbon bonds.

  • Multi-Step Syntheses: Used as a building block in the stepwise construction of complex natural products and pharmaceutical compounds.

  • Functional Group Transformations: The reactive acyl bromide functionality allows for conversion to various other functional groups through controlled reactions with appropriate nucleophiles .

Analytical Chemistry Applications

In analytical chemistry, compounds containing the hydroxybenzoyl group have found applications in various detection and quantification methods:

  • Derivatization Reagent: Similar reactive acyl halides are used to derivatize compounds containing hydroxyl, amino, or thiol groups for enhanced detection by chromatographic or spectroscopic methods.

  • Fluorescent Probes: Certain hydroxybenzoyl derivatives exhibit fluorescent properties that make them useful as probes for specific analytes or biological systems.

Hazard TypeDescriptionPrecautionary Measures
Skin ContactPotential for chemical burnsChemical-resistant gloves, lab coat
Eye ContactSevere irritation or damageSafety goggles or face shield
InhalationRespiratory irritationUse in well-ventilated area or fume hood
IngestionSevere internal damageNever eat/drink in lab, practice good hygiene
ReactivityHydrolyzes releasing HBrAvoid moisture, store properly

Current Research and Future Directions

Research involving 3-hydroxybenzoyl bromide continues to evolve, with several promising directions:

  • Green Chemistry Approaches: Development of environmentally friendly synthesis methods using less hazardous reagents and conditions.

  • Selective Functionalization: Investigation of methods for selective manipulation of either the acyl bromide or hydroxyl functionality in one-pot reactions.

  • Medicinal Chemistry Applications: Further exploration of the potential of 3-hydroxybenzoyl derivatives in the development of novel therapeutic agents, particularly in the area of anticancer compounds .

  • Materials Science: Applications in the synthesis of functional materials with specific properties, such as polymers with unique characteristics or materials for electronic applications.

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